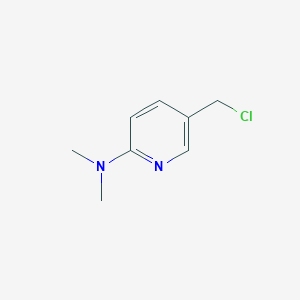![molecular formula C7H11NO B3046548 hexahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 1257389-95-9](/img/structure/B3046548.png)
hexahydrocyclopenta[c]pyrrol-5(1H)-one
Vue d'ensemble
Description
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, also known as 3-amino-3-azabicyclo[3.3.0]octane, is an organic compound . It is a mono-constituent substance and is used as an intermediate in the synthesis of substances .
Synthesis Analysis
The synthesis of hexahydrocyclopenta[c]pyrrol-5(1H)-one involves the intramolecular Khand reaction . This process forms tetra- and hexa-hydrocyclopenta[c]pyrrol-5(1H)-ones and hexahydro-6H-2-pyrindin-6-ones .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions to form the core structure of gliclazide, which helps regulate blood sugar levels by stimulating the release of insulin from the pancreas.Physical And Chemical Properties Analysis
Hexahydrocyclopenta[c]pyrrol-5(1H)-one has a molecular weight of 126.200 g/mol . It has a density of 1.0±0.1 g/cm3 and a boiling point of 188.0±9.0 °C at 760 mmHg . The flash point is 73.2±6.7 °C .Applications De Recherche Scientifique
1. Synthesis of Bicyclic Scaffolds
Hexahydrocyclopentapyrrolone derivatives represent a crucial class of bicycles, serving as essential pharmacophores for various pharmacological activities. An efficient process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a key intermediate, has been developed. This method involves the transformation of isoindole to diacid using KMnO₄ mediated oxidative cleavage, offering a cost-effective, high-yielding, scalable, and commercially viable synthesis approach (Bahekar et al., 2017).
2. Role in Drug Synthesis
Hexahydrocyclopenta[b]pyrrole derivatives (bicycloprolines) have been synthesized through base-mediated reactions, demonstrating their potential in drug synthesis. The catalytic asymmetric version of this synthesis process, using the Cu(I)/(R)-DTBM-Segphos complex as a catalyst, indicates its relevance in pharmaceutical applications (Arpa et al., 2016).
3. Antioxidative Properties
Research on heterocyclic compounds found in Maillard reaction products, including pyrroles, has shown significant antioxidative activities. Pyrroles have exhibited the greatest antioxidant activity among tested compounds, indicating their potential in food science and preservation (Yanagimoto et al., 2002).
4. Synthesis of Pyrroles
The development of methods for the synthesis of pyrroles from simple alkenes, such as the benzoyl peroxide-mediated oxidative dehydrogenative aromatization reaction, underscores the significance of pyrroles in various fields. This synthesis process, combining with a silver-catalyzed 1,3-dipolar cycloaddition reaction, presents a practical method for creating multisubstituted pyrroles (Liu et al., 2017).
5. Biological Activity of Pyrrole Derivatives
Pyrrolo[3,4-c]pyridine derivatives, encompassing a pyrrole moiety, have been studied extensively for their broad spectrum of pharmacological properties. These derivatives have been explored for their potential in treating diseases related to the nervous and immune systems, showcasing their therapeutic applications (Wójcicka & Redzicka, 2021).
6. Applications in Explosives Detection
Pyrrole derivatives have also been explored in the field of explosives detection. Their synthesis and application in this domain, particularly in optoelectronic material fields, highlight their versatility beyond pharmaceutical uses (Chen et al., 2011).
Propriétés
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFPEFHACEZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677265 | |
| Record name | Hexahydrocyclopenta[c]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hexahydrocyclopenta[c]pyrrol-5(1H)-one | |
CAS RN |
1257389-95-9, 96896-09-2 | |
| Record name | Hexahydrocyclopenta[c]pyrrol-5(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257389-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocyclopenta[c]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B3046466.png)

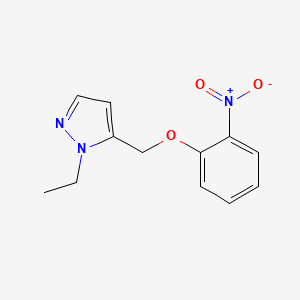

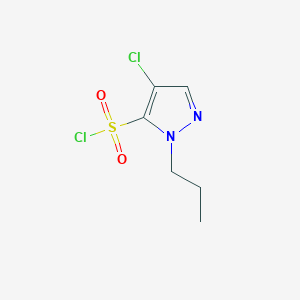



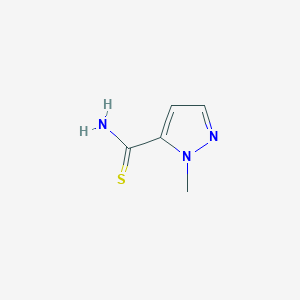
![2-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3046481.png)
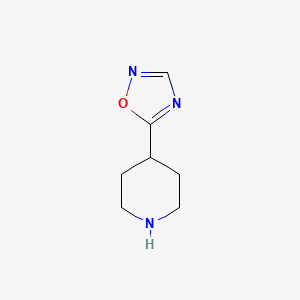

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3046486.png)
